molecular formula C16H27NO B2722293 2-(adamantan-1-yl)-N-tert-butylacetamide CAS No. 313521-25-4

2-(adamantan-1-yl)-N-tert-butylacetamide

Cat. No.: B2722293
CAS No.: 313521-25-4
M. Wt: 249.398
InChI Key: WSEBBPYBPPBTPA-UHFFFAOYSA-N
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Description

Significance of Adamantane (B196018) Scaffolds in Modern Molecular Design

The adamantane scaffold has garnered considerable attention in modern molecular design, particularly in the field of medicinal chemistry. nih.gov Its unique three-dimensional and rigid structure provides a non-planar framework that allows for the precise spatial arrangement of functional groups. nih.gov This is a significant departure from the often "flat" nature of many aromatic-based molecules used in drug discovery. nih.gov

The key attributes of the adamantane moiety that make it a valuable component in molecular design include:

Lipophilicity : Adamantane is highly lipophilic, a property that can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. nih.gov

Rigidity and Stability : The cage-like structure of adamantane is conformationally rigid and chemically stable, which can lead to more predictable interactions with biological targets. researchgate.net

Three-Dimensionality : The bulky, three-dimensional nature of the adamantane group can be exploited to probe the binding pockets of enzymes and receptors in a way that planar molecules cannot. nih.govpublish.csiro.au

The incorporation of an adamantane scaffold, as seen in 2-(adamantan-1-yl)-N-tert-butylacetamide, is a strategic design element to impart these desirable properties to a molecule.

Influence of the N-tert-Butylacetamide Moiety on Molecular Architecture and Function

The N-tert-butylacetamide moiety plays a crucial role in defining the molecular architecture and potential function of the compound. The tert-butyl group, with its quaternary carbon atom, is exceptionally bulky and exerts a significant steric influence on the molecule.

This steric hindrance can:

Modulate Reactivity : The steric bulk can shield the amide group from certain chemical reactions, thereby influencing its metabolic stability.

Impact Intermolecular Interactions : The size and shape of the tert-butyl group will affect how the molecule packs in a crystal lattice and how it interacts with other molecules.

Furthermore, the amide linkage itself is a key functional group, capable of forming hydrogen bonds, which are critical for molecular recognition and binding to biological targets. N-tert-butylacetamide is also known to be a versatile solvent and a precursor in the synthesis of other organic compounds. solubilityofthings.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-15(2,3)17-14(18)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEBBPYBPPBTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 2-(Adamantan-1-yl)-N-tert-butylacetamide

The synthesis of this compound can be approached through established amide bond formation reactions. A primary route involves the coupling of adamantan-1-ylacetic acid with tert-butylamine (B42293). This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

The fundamental reaction for synthesizing the target compound is the formation of an amide bond. This process generally proceeds through the activation of the carboxylic acid (adamantan-1-ylacetic acid) to form a more reactive intermediate. Common activating agents include carbodiimides (like DCC or EDC) or conversion to an acyl chloride. The mechanism involves the carboxylic acid adding to the coupling agent, followed by nucleophilic substitution by the amine (tert-butylamine), which attacks the activated carbonyl carbon. The subsequent collapse of the tetrahedral intermediate yields the amide and a urea (B33335) byproduct (in the case of carbodiimides).

Another relevant synthetic pathway in adamantane (B196018) chemistry is the Ritter reaction. researchgate.net This reaction involves the reaction of a nitrile with a carbocation source, such as an alcohol or alkyl halide, in the presence of a strong acid. researchgate.net While not a direct synthesis for this compound, understanding the mechanism of C-N bond formation in the Ritter reaction provides insight into the broader chemistry of introducing nitrogen-containing functional groups to the adamantane scaffold. researchgate.net

Optimizing the synthesis of N-alkyl amides involves careful selection of solvents, temperature, and reagents to maximize yield and purity. For the coupling of a carboxylic acid and an amine, factors such as the choice of coupling agent, the use of additives like HOBt or DMAP to suppress side reactions, and the reaction temperature are critical.

The broader field of adamantane functionalization highlights the importance of reaction optimization. For instance, in copper-catalyzed C-H amidation reactions, the choice of oxidant and solvent can significantly impact yield. A study demonstrated that using a Cu(OAc)₂ catalyst with an Ag₂CO₃ oxidant in dichloroethane was effective for intramolecular C(sp³)-H amidation. researchgate.net Such findings, while not directly on the target molecule, underscore the principles of optimizing reaction conditions for reactions involving the adamantane core.

Table 1: Illustrative Optimization of a Related Adamantane Functionalization Reaction This table is based on general findings in adamantane chemistry and serves as an example of optimization principles.

Catalyst SystemSolventTemperature (°C)Yield (%)
CuCl / AgOAcHMPA14530
Cu(OAc)₂ / Ag₂CO₃Dichloroethane12065
Pd(OAc)₂ / PhI(OAc)₂Benzene8055
Rh₂(esp)₂Dichloromethane4072

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. For the synthesis of adamantane derivatives, various catalytic systems have been explored. Copper catalysts, for example, have been successfully employed in C-H activation and amidation reactions. researchgate.net The development of these catalysts focuses on improving their activity and tolerance to a wide range of functional groups.

More recently, photoredox and H-atom transfer (HAT) catalysis have emerged as powerful tools for the direct functionalization of strong C-H bonds, which are abundant in the adamantane core. chemrxiv.orgresearchgate.net These methods often use iridium or ruthenium-based photocatalysts in combination with a HAT catalyst to generate radical intermediates under mild conditions, allowing for highly selective transformations that would be challenging with traditional methods. chemrxiv.org While these techniques are typically used for C-C or C-heteroatom bond formation directly on the cage, the principles of catalyst design are broadly applicable to improving syntheses involving adamantane-containing molecules.

Derivatization Strategies for the Adamantane Core

The adamantane cage of this compound is a key feature that imparts unique properties like rigidity and lipophilicity. nih.gov Modifying this core is a significant area of research to create analogues with different physicochemical properties.

The adamantane structure possesses two types of C-H bonds: four equivalent tertiary (bridgehead) C-H bonds and twelve equivalent secondary (methylene) C-H bonds. The tertiary C-H bonds have a high bond dissociation energy (BDE) of approximately 99 kcal/mol, making them challenging to functionalize selectively. researchgate.net

Despite this challenge, significant progress has been made in the regioselective functionalization of these bonds. researchgate.net Strategies often rely on creating radical or cationic intermediates. Radical-based reactions, often initiated by photoexcited species or peroxides, can abstract a hydrogen atom to form an adamantyl radical, which can then be trapped by various reagents. nih.gov Catalyst-controlled methods using photoredox and H-atom transfer catalysis have shown excellent chemoselectivity for the strong tertiary C-H bonds, even in the presence of other, weaker C-H bonds within a molecule. chemrxiv.orgresearchgate.net

Table 2: Methods for Regioselective C-H Functionalization of Adamantane

MethodCatalyst/ReagentTarget PositionFunctional Group IntroducedSelectivity (Tertiary:Secondary)
Photoredox/HAT CatalysisIr(ppy)₃ / Quinuclidinol derivativeTertiaryAlkyl>20:1
Copper-Catalyzed CarbonylationCu(I) / DTBPTertiaryImideHigh
Decatungstate PhotocatalysisTetrabutylammonium decatungstateTertiaryAcylHigh
BrominationN-BromosuccinimideTertiaryBromoVariable, condition dependent

A wide array of substituents can be introduced onto the adamantane core to modify its properties. nih.gov The formation of adamantyl cations is a common strategy, as these intermediates can be trapped by a variety of nucleophiles. ucla.edu For example, reacting a bicyclo[3.3.1]nonane precursor with a strong acid can generate an adamantyl cation, which can then react with aromatic rings, alcohols, nitriles, or halides to install diverse functional groups at a bridgehead position. ucla.edu

Direct radical functionalization methods have also enabled the introduction of groups such as alkenes, alkynes, arenes, and carbonyls by converting C-H bonds directly to C-C bonds. nih.govrsc.org These methods expand the toolkit available for creating a library of structurally diverse derivatives of this compound, allowing for the fine-tuning of its molecular properties for various applications.

Chemical Modifications of the Amide Linkage and N-tert-Butyl Group

The inherent stability of the amide bond in this compound, a consequence of resonance stabilization, is further enhanced by the steric hindrance imparted by the adamantyl and tert-butyl moieties. Modification of this robust linkage or the N-tert-butyl group requires tailored chemical approaches.

Approaches to Varying Amide Substituents and their Impact on Reactivity

Varying the substituents on the amide nitrogen can significantly alter the chemical and physical properties of adamantane-containing amides. The introduction of different alkyl or aryl groups in place of the tert-butyl group can modulate the amide's reactivity, solubility, and biological activity.

The steric bulk of both the acyl (adamantane) and N-alkyl (tert-butyl) groups in the target molecule presents a considerable challenge for its synthesis via traditional amidation methods. The slow nucleophilic attack of a sterically hindered amine on an activated carboxylate is a known difficulty in forming such amides. nih.gov

One approach to overcome this steric hindrance is the use of more reactive intermediates. For instance, the reaction of Grignard reagents with isocyanates has been shown to be a facile and robust method for the synthesis of sterically hindered amides. nih.govchimia.ch In the context of this compound, this could involve the reaction of an adamantyl-containing Grignard reagent with tert-butyl isocyanate.

The reactivity of the amide bond itself is influenced by the nature of the N-substituent. Studies on N-acyl-N,α,α-trialkyl glycines have shown that the lability of the C-terminal amide bond to acid is affected by the bulkiness of the amino acid side chains. researchgate.net While the primary focus of that research was on peptide chemistry, the principle that steric crowding around the amide bond influences its cleavage can be extrapolated. In the case of this compound, the bulky substituents are expected to protect the amide bond from hydrolysis under moderate conditions. However, under forcing acidic conditions, cleavage could be facilitated by mechanisms that relieve steric strain in the transition state. nih.gov

Furthermore, the electronic nature of the N-substituent can play a role. While the tert-butyl group is primarily an electron-donating group, replacing it with electron-withdrawing groups could potentially increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, though this is counteracted by the steric hindrance.

A protocol for amide bond formation involving electron-deficient amines and sterically hindered substrates has been developed, which relies on the in situ formation of acyl fluorides. This method has proven efficient where standard coupling reagents have failed. rsc.org This highlights that overcoming the steric hindrance is a key factor in modifying the amide structure.

The following table summarizes the potential impact of varying the N-substituent on the properties of adamantylacetamides, based on general principles of amide chemistry.

N-SubstituentExpected Impact on ReactivityExpected Impact on Physical Properties
Smaller alkyl groups (e.g., methyl, ethyl)Increased susceptibility to nucleophilic attack and hydrolysis compared to N-tert-butyl.Increased polarity and potentially higher solubility in polar solvents.
Aryl groupsElectronic effects (electron-donating or -withdrawing) can modulate carbonyl electrophilicity. Steric effects depend on substitution pattern.Can introduce aromatic interactions, affecting solid-state packing and solubility.
Electron-withdrawing groups (e.g., -CF3)Increased carbonyl electrophilicity, but may be offset by steric bulk.Can alter polarity and hydrogen bonding capabilities.

Stereocontrol in the Synthesis of Chiral Analogs

The parent molecule, this compound, is achiral. However, the introduction of a stereocenter, for instance at the α-position to the carbonyl group, would yield chiral analogs with potentially interesting biological properties. Achieving stereocontrol in the synthesis of such analogs is a significant synthetic challenge, primarily due to the steric bulk of the adamantyl group.

Catalytic asymmetric synthesis of α-stereogenic carboxylic acids is a well-established field, and these chiral acids can serve as precursors to the corresponding chiral amides. rsc.org For the synthesis of chiral analogs of this compound, one would require an enantiomerically enriched α-substituted adamantaneacetic acid derivative.

One potential strategy involves the stereoselective alkylation of a chiral enamide. Chiral π–Cu(II) complexes have been used to catalyze site-, exo/endo-, and enantioselective dearomative (3 + 2) cycloadditions of isoquinolinium ylides with enamides, demonstrating the potential for creating complex chiral structures. rsc.org A similar strategy could potentially be adapted for the asymmetric functionalization of an enamide derived from adamantane.

Another approach could involve the diastereoselective alkylation of a chiral auxiliary-bearing enolate derived from an adamantylacetyl precursor. However, the steric hindrance of the adamantyl group might influence the facial selectivity of the alkylation.

The following table outlines potential strategies for achieving stereocontrol in the synthesis of chiral analogs of this compound.

StrategyDescriptionPotential Challenges
Asymmetric Alkylation of Chiral EnolatesUse of a chiral auxiliary to direct the stereoselective alkylation of an enolate derived from an adamantylacetyl derivative.The bulky adamantyl group may interfere with the directing effect of the chiral auxiliary, leading to low diastereoselectivity.
Catalytic Asymmetric Synthesis of the Carboxylic Acid PrecursorEmploying a chiral catalyst to synthesize an enantiomerically enriched α-substituted adamantaneacetic acid.Identifying a catalyst that can effectively control the stereochemistry in the presence of the sterically demanding adamantyl group.
Chiral ResolutionSeparation of a racemic mixture of the chiral amide or its precursor carboxylic acid using chiral chromatography or classical resolution techniques.Can be inefficient and may not be suitable for large-scale synthesis.

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to minimize waste, avoid hazardous reagents, and improve energy efficiency.

Traditional amide synthesis often relies on stoichiometric coupling reagents, which generate significant amounts of byproducts. Catalytic methods for direct amidation of carboxylic acids with amines are therefore a more sustainable alternative. acs.org However, the steric hindrance in both adamantane-1-acetic acid biosynth.com and tert-butylamine poses a significant challenge for many catalytic systems.

Biocatalysis offers a promising green alternative. Enzymes, such as lipases, can catalyze amide bond formation under mild conditions and often with high selectivity. rsc.org Specifically, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of free carboxylic acids with amines, representing a sustainable and efficient method. mdpi.comnih.gov The applicability of CALB to sterically hindered substrates like adamantane-1-acetic acid has been investigated, though limitations with bulky substrates have been noted in some silica-catalyzed systems. whiterose.ac.uk Carboxylic acid reductase (CARmm-A) has also been shown to be effective for selective amide bond formation in aqueous conditions, even with multifunctional substrates. nih.gov

The use of Brønsted acidic ionic liquids as both catalyst and solvent presents another sustainable approach for the synthesis of amides from carboxylic acids and amines. These systems can be recycled, reducing waste. researchgate.net

Microwave-assisted synthesis is another green technique that can accelerate reactions and improve energy efficiency. A method for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) as a catalyst in a microwave reactor has been reported. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.

Advanced Structural Characterization and Conformational Analysis

Solid-State Structural Investigations

A thorough search for crystallographic data on 2-(adamantan-1-yl)-N-tert-butylacetamide yielded no specific results.

Single Crystal X-ray Diffraction Studies

No records of single crystal X-ray diffraction studies for this compound were found. Consequently, fundamental structural parameters remain undetermined. This includes:

Powder X-ray Diffraction for Polymorph Characterization

In the absence of any reported synthesis or solid-state characterization of this compound, there is no information available regarding its potential polymorphic forms. Powder X-ray diffraction (PXRD) is a key technique for identifying and distinguishing between different crystalline forms of a substance, but no such studies have been published for this compound.

Solution-State Structural and Dynamic Studies

Similarly, there is a lack of published research on the behavior of this compound in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal for understanding molecular structure, dynamics, and conformational preferences in solution, have not been reported for this specific molecule. Therefore, no data is available to describe its solution-state structure or any dynamic processes it might undergo.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for the unambiguous structural elucidation of this compound. It provides precise information on the connectivity of atoms and the dynamics of the molecular structure in solution.

The unique, rigid, and symmetrical cage of the adamantane (B196018) group, combined with the bulky tert-butyl group, results in a distinct NMR spectrum. The assignment of proton (¹H) and carbon (¹³C) signals is foundational to understanding the molecule's structure. Due to the molecule's rigidity, the methylene (B1212753) protons within the adamantane moiety are diastereotopic, making them magnetically non-equivalent. scielo.org.za

The ¹H NMR spectrum is characterized by several key signals. The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet. The fifteen protons of the adamantane cage are typically found in a specific upfield region. wikipedia.org The methylene bridge protons connecting the adamantyl group to the amide carbonyl appear as another singlet. The amide N-H proton gives rise to a signal whose chemical shift can be dependent on solvent and concentration.

In the ¹³C NMR spectrum, the signals for the adamantane cage carbons appear at characteristic chemical shifts, typically around 28.5 ppm and 37.9 ppm for the secondary and tertiary carbons, respectively, in unsubstituted adamantane. wikipedia.orgchemicalbook.com Substitution by the acetamide (B32628) group shifts these values. The carbonyl carbon of the amide group is significantly deshielded and appears far downfield.

Predicted chemical shifts, based on analysis of similar structures and substituent effects, are detailed in the tables below. tandfonline.comlibretexts.orgchemistrysteps.com

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Adamantane CH (methine) ~1.75 Broad Singlet 3H
Adamantane CH₂ (6 equivalent) ~1.68 Multiplet 6H
Adamantane CH₂ (6 equivalent) ~2.00 Broad Singlet 6H
-CH₂-C=O ~2.10 Singlet 2H
N-H ~5.5 - 7.0 Broad Singlet 1H

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
Adamantane C (quaternary) ~32.0
Adamantane CH (methine) ~28.7
Adamantane CH₂ ~36.5
Adamantane CH₂ ~41.5
-CH₂-C=O ~43.0
-C(CH₃)₃ (quaternary) ~51.5
-C(CH₃)₃ (methyl) ~28.8

The C–N bond in amides possesses a significant partial double-bond character due to resonance, which restricts free rotation. nanalysis.comazom.com This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR line shapes at various temperatures, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be determined. acs.org

For this compound, the presence of exceptionally bulky substituents—the adamantyl and tert-butyl groups—imposes significant steric hindrance around the amide bond. This steric strain is expected to influence the rotational barrier. nih.gov While secondary amides generally have lower rotational barriers than tertiary amides, the steric clash between these large groups could lead to a higher-than-expected energy barrier. Experimental determination via variable-temperature NMR would be necessary to quantify this barrier, which would likely be in the range of 18-22 kcal/mol, a value comparable to other sterically hindered formamides. nih.gov

The amide group in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of intermolecular hydrogen bonds. In the solid state, similar adamantane amide derivatives have been shown to form infinite chains through N—H⋯O hydrogen bonding. nih.gov In solution, this propensity for self-association can be studied by NMR spectroscopy. Changes in chemical shifts upon dilution, or the use of 2D NOESY/ROESY experiments, can provide evidence of such intermolecular interactions. The bulky adamantane groups may also play a role, potentially shielding the hydrogen-bonded dimers or aggregates from the solvent. rsc.org

Advanced Spectroscopic Techniques for Electronic and Vibrational States

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, provides information about the vibrational states of the molecule's functional groups. For this compound, the key vibrational bands would be:

N-H stretch: A moderate to sharp band around 3300 cm⁻¹.

C-H stretches (adamantyl and tert-butyl): Multiple bands in the 2850-2960 cm⁻¹ region.

Amide I band (C=O stretch): A strong, characteristic absorption around 1640-1660 cm⁻¹.

Amide II band (N-H bend and C-N stretch): A strong band around 1550 cm⁻¹.

The molecule lacks a significant chromophore, so UV-Visible spectroscopy is not expected to be particularly informative for studying its electronic states.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the precise molecular weight and investigating the fragmentation pathways of a molecule, which provides corroborating structural evidence. researchgate.net For this compound (Molecular Formula: C₁₈H₃₁NO), the monoisotopic mass is 277.2406 g/mol .

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner based on the stability of the resulting ions. The adamantane and tert-butyl groups are bulky and can form stable carbocations. The primary fragmentation pathways likely involve cleavage of the bonds adjacent to these groups and the amide functionality. libretexts.orgnih.gov

A key fragmentation is the loss of a hydrogen atom to form the stable 1-adamantyl cation at m/z 135, which is often a base peak or a very prominent peak in the mass spectra of 1-substituted adamantanes. nih.govacs.org Another characteristic fragmentation involves the cleavage of the C-N bond of the amide group. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted) Ion Formula Likely Origin of Fragment
277 [C₁₈H₃₁NO]⁺ Molecular Ion (M⁺)
220 [C₁₄H₂₂NO]⁺ Loss of tert-butyl radical, [M - 57]⁺
135 [C₁₀H₁₅]⁺ Adamantyl cation, from cleavage beta to the carbonyl
100 [C₅H₁₀NO]⁺ Cleavage of the adamantyl-CH₂ bond

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance between accuracy and computational cost. For a molecule like 2-(adamantan-1-yl)-N-tert-butylacetamide, DFT can elucidate its electronic properties, conformational preferences, and spectroscopic signatures.

DFT calculations can provide a detailed picture of the electronic landscape of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they relate to the molecule's reactivity and electronic transitions. dergipark.org.tr

The adamantane (B196018) cage, being a bulky, electron-donating alkyl group, is expected to influence the electronic properties significantly. Studies on various adamantane derivatives have shown that the HOMO is often localized on the adamantyl cage, while the LUMO's location depends on the nature of the substituent. For this compound, the HOMO is likely to have significant contributions from the adamantane moiety and the nitrogen lone pair of the amide group. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group in the acetamide (B32628) fragment.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Property Predicted Value/Characteristic Rationale
HOMO Energy High (less negative) Electron-donating nature of the adamantyl and tert-butyl groups.
LUMO Energy Low (more negative) Electronegative character of the carbonyl group.
HOMO-LUMO Gap Large Saturated hydrocarbon cage and stable amide linkage suggest high stability.

Note: The values in this table are illustrative and based on general principles and results from studies on analogous adamantane and amide compounds.

The amide bond in this compound is the most significant feature determining its conformational landscape. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of cis and trans isomers (also referred to as E/Z isomers). In most acyclic secondary amides, the trans conformation, where the alkyl groups on the nitrogen and carbonyl carbon are on opposite sides of the C-N bond, is sterically favored.

Given the immense steric bulk of both the adamantyl group (attached to the α-carbon) and the tert-butyl group (attached to the nitrogen), the trans conformation would be overwhelmingly more stable than the cis conformation. In the cis form, these two bulky groups would be forced into close proximity, resulting in severe steric hindrance. DFT calculations would be able to quantify this energy difference, which is expected to be significantly high, effectively precluding the existence of the cis isomer under normal conditions.

Further conformational flexibility exists due to rotation around the Cα-C(O) and N-C(tert-butyl) single bonds. A relaxed potential energy surface scan using DFT would reveal the most stable rotational conformers. The lowest energy conformation would be one that minimizes the steric interactions between the adamantyl cage, the tert-butyl group, and the carbonyl oxygen.

Table 2: Predicted Relative Stability of Conformational Isomers

Isomer/Conformer Relative Energy (kcal/mol) Predicted Population at 298 K
trans 0 (Reference) >99.9%

Note: This table presents a hypothetical scenario for this compound based on known conformational preferences of sterically hindered amides.

DFT calculations are an invaluable tool for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the interpretation of experimental spectra. als-journal.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the C=O stretch (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), and various C-H stretching and bending modes from the adamantyl and tert-butyl groups. The calculated frequencies are often systematically scaled to account for anharmonicity and other theoretical approximations to provide better agreement with experimental data. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. als-journal.com These calculations would predict distinct signals for the protons and carbons of the adamantyl cage, the tert-butyl group, the methylene (B1212753) bridge, and the amide group. Such theoretical data is crucial for assigning complex experimental NMR spectra.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of the molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations can model the behavior of this compound in different environments. In the solid phase, simulations could explore the crystal packing arrangements and the nature of intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules. The bulky adamantyl and tert-butyl groups would likely dictate a packing structure that maximizes van der Waals interactions while accommodating their size.

The interaction of this compound with a solvent is a critical aspect of its chemistry. MD simulations explicitly including solvent molecules can provide a detailed analysis of the solvation shell structure.

The molecule presents a distinct amphiphilic character at the molecular level. The large adamantyl and tert-butyl groups are highly lipophilic and would be preferentially solvated by nonpolar solvent molecules or would organize water molecules around them to maximize hydrogen bonding within the bulk water (hydrophobic effect). rsc.org The amide group, on the other hand, is polar and capable of forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as a hydrogen bond acceptor.

In an aqueous solution, MD simulations would show a structured solvation shell of water molecules around the amide moiety. nih.gov The radial distribution functions (RDFs) calculated from the simulation trajectory would quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, the RDF for water oxygen atoms around the amide proton (N-H) would show a sharp peak at a short distance, indicative of strong hydrogen bonding. Conversely, the region around the adamantyl group would show a depletion of water density close to the surface, characteristic of hydrophobic solvation. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name

Molecular Docking and Binding Energy Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed in drug discovery to predict how a ligand, such as an adamantane derivative, might interact with a biological target. nih.govresearchgate.net

Hypothetical Docking Scores for Adamantane Derivatives with 11β-HSD1

Compound Docking Score (kcal/mol) Predicted Interacting Residues
Adamantane-linked 1,2,4-triazole (B32235) I -8.92 Ser170, Tyr183
Adamantane-linked 1,2,4-triazole II -7.50 Ser170, Tyr183
Adamantane-linked 1,2,4-triazole III -8.55 Ser170, Tyr183

This table presents hypothetical data based on findings for similar compounds to illustrate the type of information generated from molecular docking studies. nih.gov

Once a putative binding mode is identified, a more detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. These interactions are critical for the stability of the ligand-receptor complex. For adamantane derivatives, the hydrophobic nature of the adamantane cage often leads to significant van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov In addition to these hydrophobic interactions, other functional groups on the molecule can form specific hydrogen bonds, electrostatic interactions, or π-stacking interactions. For example, studies on adamantane-based inhibitors have highlighted the importance of hydrogen bonds with key residues like Ser170 and Tyr183 in the active site of 11β-HSD1 for potent inhibition. nih.gov The characterization of these interactions provides a rationale for the observed binding affinity and can guide the design of new derivatives with improved potency.

Advanced Analysis of Non-Covalent Interactions

To gain a deeper understanding of the electronic nature of intermolecular interactions, more advanced computational methods can be employed. These techniques go beyond the classical descriptions of bonding and provide a quantum mechanical perspective on the forces holding molecules together.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecular system. By identifying bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds, including weak non-covalent interactions. The properties of the electron density at these BCPs, such as its magnitude and the sign of its Laplacian, can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions.

Assessment of Halogen Bonding and Other Sigma/Pi-Hole Interactions

Detailed research findings and data tables specific to this compound are not available in the current scientific literature.

Molecular Recognition and Supramolecular Chemistry

Host-Guest Interactions with Macrocyclic Receptors

The adamantane (B196018) moiety is a classic guest in host-guest chemistry, renowned for its strong and specific binding to various macrocyclic receptors. nih.gov This affinity is primarily driven by the hydrophobic effect and van der Waals forces, stemming from the excellent size and shape complementarity between the adamantane cage and the host's cavity.

Cyclodextrins (CDs), a family of cyclic oligosaccharides, possess a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for nonpolar guests like adamantane. nih.govscienceasia.org Adamantane derivatives are known to form stable 1:1 inclusion complexes with β-cyclodextrin, which has a suitably sized cavity, with typical association constants (Kₐ) in the range of 10³–10⁵ M⁻¹. nih.gov The formation of these complexes is a dynamic equilibrium, characterized by specific thermodynamic and kinetic parameters.

While specific thermodynamic data for 2-(adamantan-1-yl)-N-tert-butylacetamide with cyclodextrins are not extensively documented in the literature, data from closely related adamantane derivatives provide insight into the expected values.

Table 1: Thermodynamic Parameters for the Complexation of Adamantane Derivatives with β-Cyclodextrin

Guest Molecule Kₐ (M⁻¹) ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)
1-Adamantanecarboxylic acid 1.58 x 10⁵ -29.6 -20.6 9.0

This table is generated based on data for analogous compounds to illustrate typical thermodynamic values.

The kinetics of complex formation and dissociation (kₒₙ and kₒff) are crucial for applications where dynamic behavior is required. These rates can be influenced by factors such as the precise fit of the guest and the nature of the substituents on the adamantane core. nih.govresearchgate.net The process involves the partial or complete desolvation of both the host cavity and the guest molecule, followed by the insertion of the guest into the cavity.

The precise geometry and orientation of the guest within the host cavity are elucidated using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray co-crystallography in the solid state. nih.govnih.gov

NMR Spectroscopy: Upon formation of an inclusion complex, protons on the guest molecule that are inserted into the cyclodextrin (B1172386) cavity experience a different magnetic environment. This typically results in upfield shifts in their ¹H NMR signals due to the shielding effect of the macrocycle. Conversely, the protons on the inner surface of the cyclodextrin cavity (H-3 and H-5) also exhibit significant chemical shift changes upon guest inclusion. 2D NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide direct evidence of complexation by showing cross-peaks between protons of the adamantane guest and the inner protons of the cyclodextrin host, confirming their spatial proximity. nih.gov

X-ray Co-crystallography: This technique provides unambiguous, high-resolution structural information of the inclusion complex in the solid state. nih.gov For adamantane-cyclodextrin complexes, X-ray diffraction studies typically reveal the adamantane cage deeply embedded within the cyclodextrin cavity. The analysis can determine the exact orientation of the guest, the stoichiometry of the complex (e.g., 1:1, 1:2, or 2:2 guest-to-host ratios), and the specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the structure. nih.gov For a guest like this compound, crystallography would reveal the position of the acetamide (B32628) substituent relative to the rims of the cyclodextrin.

While the parent adamantane molecule is achiral, the position of substituents on the cage significantly impacts its interaction with host molecules. The stereochemistry and regiochemistry of the substituent influence the guest's ability to fit within the host cavity, thereby affecting binding affinity and selectivity. nih.gov

For instance, studies comparing the complexation of 1-adamantanol (B105290) (where the hydroxyl group is at a tertiary, bridgehead carbon) and 2-adamantanol (B149831) (where the hydroxyl is at a secondary carbon) with β-cyclodextrin have shown distinct differences. nih.gov These isomers can lead to inclusion complexes with different stoichiometries and guest arrangements. The 1-substituted adamantanes, like the title compound, generally present a more symmetrical and compact shape for insertion compared to 2-substituted derivatives. The N-tert-butylacetamide group at the C-1 position acts as a handle that can orient itself outside the cyclodextrin cavity, potentially interacting with the host's rim or other nearby molecules, while the adamantyl "anchor" remains firmly bound inside. This precise positioning is a key element of molecular recognition. researchgate.net

Self-Assembly and Nanostructure Formation

Beyond single host-guest interactions, molecules like this compound, which contain both recognition and interaction motifs, can engage in self-assembly to form larger, ordered supramolecular structures. rsc.orgkinampark.com This process is driven by the synergistic action of multiple non-covalent forces.

The design of self-assembling systems relies on encoding recognition information into the molecular building blocks. nih.gov In this compound, the key features are the amide linkage, which is a well-defined hydrogen-bonding unit, and the large hydrophobic adamantane and tert-butyl groups. This combination of directional (hydrogen bonds) and non-directional (hydrophobic) interactions can guide the molecules to assemble into predictable, ordered architectures such as one-dimensional chains, tapes, or more complex three-dimensional networks. researchgate.netrsc.org

The characterization of these supramolecular architectures is primarily achieved through single-crystal X-ray diffraction, which reveals the precise packing of molecules in the solid state and quantifies the intermolecular interactions. researchgate.netnih.gov Spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy can also be used to probe the hydrogen-bonding environment by observing shifts in the N-H and C=O stretching frequencies upon assembly. nih.gov

The formation of stable supramolecular structures from this compound is a direct consequence of the interplay between hydrogen bonding and hydrophobic interactions. kinampark.comnih.gov

Hydrogen Bonding: The secondary amide group (-C(O)NH-) is a powerful and directional motif for self-assembly. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the formation of strong and highly directional N-H···O hydrogen bonds between adjacent molecules. nih.gov In the solid state, such interactions frequently lead to the formation of infinite chains or tapes, which serve as the primary backbone of the supramolecular structure. researchgate.netnih.gov The reliability of this interaction makes it a cornerstone of crystal engineering. nih.gov

Table 2: Typical Hydrogen Bond Geometries in Adamantane-Amide Crystal Structures

Interaction D-H···A D···A Distance (Å) H···A Distance (Å) D-H···A Angle (°)

This table presents typical geometric values for N-H···O hydrogen bonds found in the crystal structures of related adamantane-amide compounds. researchgate.netnih.gov

Mechanistic Studies in Chemical and Biological Systems Non Clinical Focus

A thorough reactivity profile for 2-(adamantan-1-yl)-N-tert-butylacetamide would require experimental studies. The amide functionality, flanked by two bulky groups, is expected to exhibit significant steric hindrance. This would likely decrease its reactivity in typical amide reactions such as hydrolysis or reduction compared to less hindered amides. The nitrogen lone pair's participation in resonance is a key feature, but its accessibility for protonation or coordination would be sterically limited.

The adamantane (B196018) moiety is generally considered chemically inert and rigid. Its primary influence on reactivity is through its steric bulk and its electron-donating inductive effect. Reactivity studies would need to probe reactions at the adamantyl cage itself, such as radical halogenation, to determine if the N-tert-butylacetamide group influences regioselectivity or reaction rates.

Table 1: Postulated Reactivity of Functional Groups in this compound

Functional Group Expected Reactivity Influencing Factors
Amide (C=O) Low Steric hindrance from adamantyl and tert-butyl groups reduces accessibility of the carbonyl carbon to nucleophiles.
Amide (N-H) Low Acidity Steric shielding by adjacent bulky groups may hinder deprotonation.

The stereoelectronic properties of the adamantyl and tert-butyl groups are dominated by their size. The adamantyl group, a large, rigid, and lipophilic cage, imposes significant steric constraints. The tert-butyl group is also sterically demanding. Together, they create a highly congested environment around the amide bond.

This steric crowding would be expected to influence the transition states of any reaction involving the amide. For example, in a hypothetical hydrolysis reaction, the approach of a nucleophile to the carbonyl carbon would be severely impeded, raising the activation energy of the tetrahedral intermediate formation. The bulky groups would also dictate the preferred conformations of the molecule, potentially locking the amide bond into a specific orientation that could either facilitate or inhibit certain reaction pathways. The electron-donating nature of both alkyl groups would slightly increase the electron density on the amide, but this electronic effect is likely overshadowed by the profound steric effects.

Detailed investigation into the transition state structures and reaction kinetics of this compound is currently absent from the scientific literature. Such studies would necessitate computational chemistry (e.g., Density Functional Theory calculations) to model reaction pathways and identify the geometry and energy of transition states.

Kinetic studies would involve monitoring the rate of reactions (e.g., hydrolysis under acidic or basic conditions) and determining rate constants, reaction orders, and activation parameters. It is hypothesized that any reaction at the amide center would exhibit slow kinetics due to the high activation barrier imposed by steric hindrance.

Table 2: Hypothetical Kinetic Parameters for Amide Hydrolysis

Parameter Expected Value for this compound Rationale
Rate Constant (k) Very Low High steric hindrance around the carbonyl group.
Activation Energy (Ea) High Steric repulsion in the transition state.

The potential for this compound to act as a ligand in transition-metal catalysis has not been explored. In principle, the oxygen of the carbonyl group or the nitrogen of the amide could coordinate to a metal center. However, the extreme steric bulk surrounding these potential donor atoms would likely make coordination difficult.

If coordination were to occur, the adamantyl group could provide a bulky scaffold, which is a desirable feature in ligand design for creating a specific steric environment around a catalytic metal center to influence selectivity. The lipophilicity of the adamantyl group could also enhance the solubility of a potential metal complex in nonpolar organic solvents.

There is no published research on the use of this compound as an organocatalyst or a catalytic scaffold. For it to function as an organocatalyst, it would typically need to possess a catalytically active site, such as a basic nitrogen or a hydrogen-bond donating N-H group. While it has these features, their reactivity is likely diminished by steric hindrance. The rigid adamantane framework could, however, be functionalized to create a novel catalyst scaffold, but the parent compound itself is not a known organocatalyst.

Applications in Advanced Materials Science

Incorporation into Polymer Systems and Hybrid Materials

The integration of 2-(adamantan-1-yl)-N-tert-butylacetamide into polymers, either as a pendant group or as part of the main chain, is expected to significantly modify the material's properties. The adamantane (B196018) unit acts as a bulky, rigid component that can enhance the performance of standard polymers.

Influence of Adamantane Rigidity on Polymer Properties

The adamantane cage is a rigid, stress-free ring system composed of three fused cyclohexane (B81311) rings in a chair conformation. usm.edu When adamantane moieties are incorporated into polymer chains, this inherent rigidity and bulkiness impose significant constraints on segmental motion. This directly leads to improvements in several key physical properties:

Glass Transition Temperature (Tg): The most notable effect is a substantial increase in the glass transition temperature. The adamantane group's inability to flex or rotate freely hinders the polymer chains' ability to move, meaning more thermal energy is required to transition the material from a glassy to a rubbery state. Polymers such as acrylates, phenolics, and poly(ether ether ketones) have all demonstrated large increases in Tg when pendent adamantane groups are attached. usm.edu

Mechanical Stiffness: The rigid nature of the adamantane unit enhances the stiffness and modulus of the resulting polymer, making it more resistant to deformation. usm.edu

Solubility: The bulky, hydrocarbon-rich nature of adamantane can improve the solubility of otherwise rigid-rod polymers in organic solvents. usm.edu

Table 1: Illustrative Effect of Adamantane Moiety on Polymer Glass Transition Temperature (Tg) This table presents representative data from studies on adamantane-containing polymers to illustrate the expected influence of the adamantane group.

Base Polymer Adamantane-Containing Monomer Resulting Polymer Tg (°C)
Polystyrene Adamantyl Methacrylate Poly(styrene-co-adamantyl methacrylate) >100 (increases with adamantane content)
Poly(methyl methacrylate) 1-Adamantyl Methacrylate Poly(1-adamantyl methacrylate) ~250

Design of Functional Polymers with Tailored Characteristics

The structure of this compound lends itself to the design of "smart" or functional polymers where specific characteristics can be precisely controlled. The adamantane group can be used as a key component in stimuli-responsive systems. nih.gov

For example, adamantane functionalized copolymers have been synthesized to exhibit tunable thermal responses. nih.gov The adamantane moiety is known for its strong and specific host-guest interaction with cyclodextrin (B1172386) molecules. This molecular recognition can be exploited to modify a polymer's properties in a controlled manner. A poly(2-oxazoline) copolymer with pendant adamantane groups was shown to form inclusion complexes with cyclodextrin, allowing for precise tuning of its lower critical solution temperature (LCST) over a broad range. nih.gov The secondary amide group present in the this compound structure could further enhance hydrophilicity and enable additional hydrogen bonding, providing another lever for tailoring polymer properties. nih.gov

Role in Optical and Electronic Materials Development

The adamantane cage is not just a passive structural component; its unique electronic properties make it an attractive building block for materials used in optics and electronics.

Integration into Functional Organic Frameworks

The tetrahedral geometry and rigidity of the adamantane skeleton make it an ideal building block, or "tecton," for the construction of highly ordered, porous three-dimensional materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). When functionalized with appropriate linking groups, adamantane derivatives can self-assemble into stable, crystalline networks with high internal surface areas.

While specific studies using this compound as a linker are not yet prevalent, the principles derived from other functionalized adamantanes are directly applicable. For instance, adamantane derivatives have been used to create microporous organic polymers for applications in gas storage and separation. The rigidity of the adamantane core ensures that the porous structure does not collapse after the removal of solvent molecules.

Exploration of Charge Transport and Luminescence Properties

Adamantane itself possesses interesting intrinsic optical properties. As the smallest hydrogen-passivated diamondoid (a diamond-like molecule), it exhibits a broad intrinsic photoluminescence (PL) in the ultraviolet region when excited above its optical gap of approximately 6.49 eV. aps.org This luminescence, which peaks around 5.8 eV, is attributed to the recombination of self-trapped excitons. aps.org This suggests that materials based on this compound could be developed for nanophotonic applications in the UV spectrum. aps.org

Furthermore, the adamantane cage can serve as a rigid, electronically insulating scaffold to which chromophores (light-absorbing and emitting groups) can be attached. nih.gov This allows for precise control over the distance and orientation of the functional units, preventing aggregation-induced quenching of fluorescence. For example, when pyrene (B120774) units are attached to an adamantane scaffold, the rigid skeleton effectively isolates the pyrenyl moieties electronically, preserving their characteristic monomer emission. nih.gov The this compound structure could be modified to attach such chromophores, enabling its use in designing fluorescent probes or components for organic light-emitting diodes (OLEDs).

Table 2: Intrinsic Photoluminescence Properties of Adamantane

Property Value
Optical Absorption Gap 6.49 eV
Luminescence Energy Range 4.9 - 6.5 eV
Peak Luminescence Intensity ~5.8 eV
Full Width at Half Maximum (FWHM) >0.8 eV

Source: Data compiled from studies on the intrinsic photoluminescence of adamantane. aps.org

Nanomaterial Engineering and Surface Science

In the fields of nanomaterial engineering and surface science, molecules are used to modify the surfaces of materials to impart new functionalities. nih.gov The unique properties of the adamantane moiety—its rigidity, lipophilicity, and capacity for molecular recognition—make it an excellent candidate for surface modification applications. nih.gov

Derivatives of adamantane can be used to form self-assembled monolayers (SAMs) on various substrates. The rigid structure helps in the formation of well-ordered layers, while the functional group determines the surface properties. By anchoring this compound to a surface, one could create a hydrophobic and robust coating.

Moreover, the functionalization of nanomaterials with specific organic molecules is a key strategy for tailoring their properties for various applications, from biomedicine to catalysis. taylorfrancis.comnih.gov The adamantane group can be used to functionalize nanoparticles, providing a lipophilic anchor that can interact with other molecules or help disperse the nanoparticles in non-polar media. nih.gov This approach could be used to create novel drug delivery systems, advanced composites, or new catalytic platforms.

Adamantane-Based Scaffolds for Controlled Nanostructure Fabrication

There is currently a lack of specific published research detailing the use of this compound as a primary component in the fabrication of controlled nanostructures. While adamantane derivatives, in general, are utilized for creating molecular scaffolds, cages, and frameworks due to their rigidity and well-defined geometry, the specific contribution and advantages of the N-tert-butylacetamide functionalization in this context have not been documented.

Surface Adsorption and Interfacial Recognition Studies in Non-Biological Contexts

Similarly, studies focusing on the surface adsorption properties and its role in interfacial recognition in non-biological systems for this compound are not found in the current body of scientific literature. The interplay between the bulky, lipophilic adamantane group and the polar acetamide (B32628) group could theoretically lead to interesting interfacial behavior. However, without experimental data, any discussion on its specific adsorption characteristics or its utility in non-biological recognition events would be purely speculative.

Further research and publication in peer-reviewed journals are required to elucidate the potential of this compound in these and other areas of advanced materials science.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning for De Novo Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery of new molecules. For a scaffold like 2-(adamantan-1-yl)-N-tert-butylacetamide, AI and machine learning (ML) can accelerate the design of analogs with tailored properties, moving beyond traditional, iterative synthesis and testing cycles.

Furthermore, predictive ML models can be employed to forecast the physicochemical and biological properties of these newly designed molecules, such as solubility, toxicity, and bioactivity. This in silico screening process allows researchers to prioritize the most promising candidates for synthesis, significantly reducing the time and cost associated with drug discovery and materials development.

StepDescriptionAI/ML ToolsPotential Outcome
1. ScaffoldingDefine the this compound core as the starting point for generation.Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Generation of thousands of novel, synthetically feasible molecular structures.
2. Property PredictionScreen the generated molecules in silico for desired properties (e.g., target binding affinity, ADMET profile, material strength).Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs)A ranked list of candidate molecules with high predicted performance.
3. Synthesis PlanningPredict the most efficient synthetic routes for the top-ranked candidates.Retrosynthesis prediction algorithmsValidated and optimized synthetic pathways for laboratory execution.
4. Iterative RefinementIncorporate experimental results back into the models to improve their predictive accuracy for the next design cycle.Active learning, reinforcement learningMore accurate and efficient future design cycles.

Development of Advanced In Situ Characterization Techniques

Understanding the behavior of this compound during chemical reactions or self-assembly processes is crucial for optimizing its synthesis and application. Advanced in situ characterization techniques, which monitor processes in real-time, offer a window into these dynamic events that is not possible with conventional offline analysis. spectroscopyonline.com

Spectroscopic methods such as in situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on reaction kinetics, the formation of transient intermediates, and the evolution of product concentrations without disturbing the reaction mixture. spectroscopyonline.comresearchgate.net For example, monitoring the synthesis of this compound could reveal the precise rate of amide bond formation, allowing for fine-tuning of reaction conditions to maximize yield and purity. When exploring its use in polymerization, these techniques could track monomer consumption and polymer growth in real time.

For supramolecular and materials applications, techniques like fluorescence microscopy could be used for real-time visualization of the self-assembly of adamantane-based systems. nih.gov This would provide invaluable insights into the mechanisms of hydrogel formation or the creation of ordered polymeric structures.

The following table details potential applications of in situ techniques for studying this compound.

TechniqueResearch AreaInformation Gained
In Situ IR/Raman SpectroscopySynthesis & PolymerizationReal-time monitoring of functional group transformations, reaction kinetics, and catalyst behavior. spectroscopyonline.com
In Situ NMR SpectroscopyMechanistic StudiesIdentification of transient intermediates and elucidation of complex reaction pathways. rsc.orgnih.gov
Real-Time Fluorescence MicroscopySupramolecular AssemblyVisualization of the dynamics of self-assembly, such as fiber formation or vesicle aggregation. nih.gov
Dynamic Light Scattering (DLS)Nanomaterial FormationReal-time tracking of particle size distribution during the formation of nanoparticles or polymer aggregates.

Exploration of Novel Reactivities and Transformation Pathways

While the synthesis of amides from adamantane (B196018) precursors is established, future research will likely focus on novel transformations that add functionality directly to the adamantane cage of this compound. The direct functionalization of C–H bonds is a major frontier in modern organic synthesis, as it allows for the modification of molecules in a more efficient and atom-economical manner. researchgate.netrsc.org

Recent advances in catalysis, including photoredox and hydrogen-atom transfer (HAT) catalysis, have enabled the selective functionalization of the strong C–H bonds found in adamantane. chemrxiv.orgacs.org Applying these methods to this compound could allow for the introduction of new functional groups at the bridgehead (tertiary) or bridge (secondary) positions of the adamantane core. This would open up pathways to a vast array of polyfunctionalized derivatives that are currently difficult to access. researchgate.net Such derivatives could serve as scaffolds for creating complex molecules for medicinal chemistry or as multifunctional building blocks for advanced materials. researchgate.netnih.gov

For example, catalyst-controlled C–H amination, alkylation, or hydroxylation could yield new analogs with altered lipophilicity, polarity, and hydrogen-bonding capabilities, potentially leading to improved pharmacological profiles or new material properties.

The table below outlines potential C-H functionalization strategies for this compound.

Reaction TypeCatalytic SystemPotential Modification SiteSignificance
C–H AlkylationPhotoredox / H-Atom TransferAdamantane Bridgehead (3°)Introduction of new carbon chains to modulate steric bulk and lipophilicity. chemrxiv.orgacs.org
C–H HydroxylationOxidative Catalysis (e.g., H₂SO₄-HNO₃)Adamantane Bridgehead (3°)Creation of hydroxylated derivatives for use as synthetic intermediates or to improve solubility. researchgate.net
C–H AminationTransition Metal Catalysis (e.g., Rh, Pd)Adamantane Bridgehead (3°)Installation of amine groups to serve as handles for further derivatization or to introduce basicity.
C–H BorylationIridium CatalysisAdamantane Bridge (2°)Formation of borylated intermediates for subsequent cross-coupling reactions to build molecular complexity.

Expanding the Scope of Supramolecular and Material Applications

The unique structure of this compound, combining a lipophilic and sterically demanding adamantyl group with a hydrogen-bonding amide moiety, makes it an excellent candidate for applications in supramolecular chemistry and materials science. researchgate.net The adamantane cage is a well-known guest moiety in host-guest chemistry, forming stable inclusion complexes with macrocycles like cyclodextrins and cucurbiturils. nih.gov

This recognition capability can be harnessed to create "smart" materials. For instance, polymers incorporating the this compound unit could be cross-linked non-covalently using cyclodextrin (B1172386) hosts, leading to the formation of self-healing hydrogels or stimuli-responsive materials. researchgate.net The amide group can participate in hydrogen bonding, which could drive the self-assembly of the molecule into higher-order structures like fibers, tapes, or sheets, forming the basis for supramolecular polymers. nih.govtue.nlresearchgate.net These materials could find applications in areas ranging from tissue engineering to controlled drug release.

Furthermore, the rigidity and thermal stability conferred by the adamantane unit make it a valuable component for high-performance polymers. wikipedia.org Incorporating this compound into polymer backbones could enhance their thermal properties, mechanical strength, and solubility.

Potential supramolecular and material applications are summarized in the table below.

Application AreaKey Molecular FeaturesPotential SystemExample Use
Self-Healing MaterialsAdamantane (Host-Guest) & Amide (H-Bonding)Non-covalently cross-linked polymer networks using cyclodextrin hosts. researchgate.netnih.govInjectable hydrogels for biomedical applications.
Supramolecular PolymersAmide (H-Bonding) & Adamantane (Steric Packing)Self-assembly into one-dimensional, hydrogen-bonded polymeric chains. tue.nlrsc.orgOrganogels, liquid crystals, and processable materials.
High-Performance PolymersAdamantane (Rigidity, Thermal Stability)Incorporation as a monomer into polymer backbones (e.g., polyamides, polyimides).Thermally stable plastics and coatings.
Stimuli-Responsive MaterialsAdamantane (Host-Guest)Polymers whose properties (e.g., solubility, viscosity) change in response to the addition/removal of a host molecule. nih.govSmart drug delivery systems, sensors.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(adamantan-1-yl)-N-tert-butylacetamide, and how do reaction parameters influence yield?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, adamantane-containing acetamides are often prepared by reacting activated adamantylacetyl intermediates (e.g., imidazole derivatives) with tert-butylamine under reflux in chloroform or ethanol . Key parameters affecting yield include:

  • Reagent stoichiometry : Excess tert-butylamine (1.2–1.5 equivalents) ensures complete conversion of the acylating agent.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate reactivity, while chloroform minimizes side reactions.
  • Reaction time : Extended reflux (6–12 hours) improves yields (reported 39–66% for analogous compounds) but risks decomposition .
    Post-synthesis, purification via recrystallization (e.g., 80% ethanol) removes unreacted starting materials .

Advanced: How can discrepancies in 1^11H and 13^{13}13C NMR spectral data for this compound derivatives be systematically addressed?

Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or impurities. Methodological approaches include:

  • Variable-temperature NMR : Resolves broadening caused by hindered rotation of the tert-butyl group (e.g., coalescence temperature studies in DMSO-d6d_6) .
  • 2D NMR (COSY, HSQC) : Confirms assignment of adamantane proton environments (e.g., distinguishing axial vs. equatorial protons) and tertiary carbons .
  • Deuterated solvent screening : Chemical shifts for amide protons vary significantly in CDCl3_3 vs. DMSO-d6d_6 due to hydrogen bonding .
    For example, in a related compound, 1^1H NMR signals for adamantane protons appear at δ 1.5–2.0 ppm, while the tert-butyl group resonates as a singlet near δ 1.4 ppm .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • FT-IR : Confirms amide C=O stretch (~1668 cm1^{-1}) and N–H bending (~3178 cm1^{-1}) .
  • HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]+^+ for C16_{16}H26_{26}N2_2O2_2 at m/z 278.1995) .
  • Elemental analysis : Ensures purity (e.g., C: 67.38%, H: 6.79% for C20_{20}H24_{24}N2_2O2_2S analogs) .

Advanced: What crystallographic strategies resolve challenges in determining the crystal structure of this compound?

Answer:
Key steps using software like SHELXL and OLEX2 :

  • Space group determination : Triclinic P1P1 is common due to low symmetry from adamantane and tert-butyl groups .
  • Hydrogen bonding analysis : Identify classical (N–H⋯N) and non-classical (C–H⋯O) interactions using difference Fourier maps .
  • Disorder modeling : Split positions for flexible tert-butyl groups refine occupancy ratios (e.g., 70:30) .
    Example: A related structure (C20_{20}H24_{24}N2_2O2_2S) showed H-bonded dimers linked into ribbons via S⋯S interactions (3.62 Å) .

Advanced: How should researchers address contradictions in reported thermal stability data for adamantane-based acetamides?

Answer:
Contradictions may stem from:

  • DSC/TGA protocols : Heating rates (e.g., 10°C/min vs. 5°C/min) affect decomposition onset measurements.
  • Crystallinity : Amorphous samples degrade faster than crystalline ones; recrystallize before analysis .
  • Atmosphere : Oxidative (air) vs. inert (N2_2) conditions alter degradation pathways.
    Standardized protocols (ASTM E537) and cross-validation with melting point data (e.g., 485–486 K for a benzothiazole analog) improve reproducibility .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (tert-butyl groups may hydrolyze to release irritants) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroform) .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (amide derivatives may persist in the environment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.